![molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B8494128.png)
6-[(oxiran-2-yl)methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-[(oxiran-2-yl)methoxy]quinoline is a heterocyclic organic compound that features a quinoline core with an oxirane (epoxide) group attached via a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 6-(chloromethoxy)quinoline, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidative opening of the epoxide ring.
Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.
Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.
科学的研究の応用
6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.
作用機序
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
6-(Chloromethoxy)quinoline: An intermediate in the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline.
6-Hydroxyquinoline: The starting material for the synthesis.
Epichlorohydrin: A reagent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a quinoline core and an epoxide group. This combination imparts distinct reactivity and potential for diverse applications. The epoxide group allows for further functionalization, while the quinoline core provides a rigid and planar structure that can interact with biological targets in a specific manner .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2 |
InChIキー |
XDRGPODCOQHHRG-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
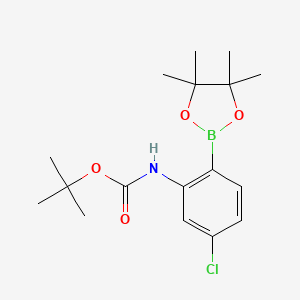

![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)

![4-bromo-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8494078.png)
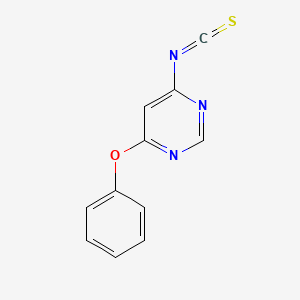
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-](/img/structure/B8494095.png)
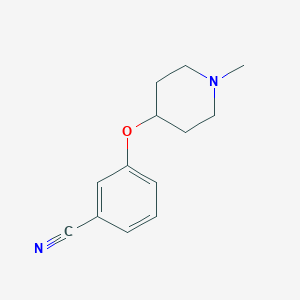

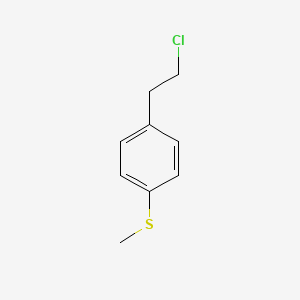
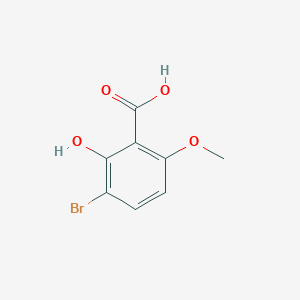

![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)
